3-Fluoroephedrine
Description
Properties
Molecular Formula |
C₁₀H₁₄FNO |
|---|---|
Molecular Weight |
183.22 |
Synonyms |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol; |
Origin of Product |
United States |
Stereochemical Investigations of 3 Fluoroephedrine
Elucidation of Chiral Centers and Potential Stereoisomeric Forms of 3-Fluoroephedrine
This compound, a synthetic derivative of ephedrine (B3423809), possesses a molecular structure with two chiral centers. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. youtube.com In the case of this compound, these centers are located at the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the methylamino group (C2).
The presence of two distinct chiral centers means that this compound can exist in a total of four possible stereoisomeric forms. msu.edu These stereoisomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. wikipedia.org The two pairs of enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another. msu.edu
The four stereoisomers of this compound are:
(1R,2S)-3-Fluoroephedrine
(1S,2R)-3-Fluoroephedrine
(1R,2R)-3-Fluoroephedrine
(1S,2S)-3-Fluoroephedrine
The (1R,2S) and (1S,2R) isomers form one enantiomeric pair, while the (1R,2R) and (1S,2S) isomers form the other. The relationship between these isomers is crucial in understanding their chemical and biological properties, as different stereoisomers can exhibit varied pharmacological effects.
| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |
|---|---|---|---|
| (1R,2S)-3-Fluoroephedrine | R | S | Enantiomers |
| (1S,2R)-3-Fluoroephedrine | S | R | |
| (1R,2R)-3-Fluoroephedrine | R | R | Enantiomers |
| (1S,2S)-3-Fluoroephedrine | S | S | |
| The (1R,2S)/(1S,2R) pair are diastereomers of the (1R,2R)/(1S,2S) pair. |
Advanced Methodologies for Absolute Configuration Determination
Determining the absolute configuration of each stereoisomer is a critical step in stereochemical investigation. This involves assigning the (R) or (S) configuration to each chiral center. libretexts.org
Spectroscopic Approaches (e.g., Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA))
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. mdpi.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl While enantiomers have identical infrared (IR) spectra, their VCD spectra are mirror images, exhibiting opposite signs. spark904.nl By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration of the molecule can be unambiguously determined. gaussian.com
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of right and left circularly polarized Raman scattered light from a chiral molecule. uantwerpen.be Similar to VCD, ROA provides a unique spectral fingerprint for a given enantiomer, allowing for the determination of its absolute configuration through comparison with theoretical calculations. uantwerpen.be
X-ray Crystallography of this compound Derivatives
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires the formation of a single, high-quality crystal of the compound or a suitable derivative. nih.gov
For a molecule like this compound, which may be challenging to crystallize directly, forming a crystalline derivative with a known chiral auxiliary can facilitate the process. The resulting crystal structure would reveal the precise spatial arrangement of the atoms, allowing for the unambiguous assignment of the absolute configuration of the chiral centers.
Separation and Isolation of this compound Stereoisomers
Given the potential for different biological activities among stereoisomers, their separation and isolation are of significant interest.
Chiral Chromatographic Techniques (e.g., Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC))
Chiral chromatography is a primary method for the separation of enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used technique for separating enantiomers of pharmaceutical compounds. nih.gov The choice of the chiral column and the mobile phase composition are critical for achieving successful separation. bjbms.org
Supercritical Fluid Chromatography (SFC) is often considered a superior method for chiral separations due to its speed and efficiency. shimadzu-webapp.eu SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. ijpba.in This technique is particularly effective for the separation of chiral compounds.
While specific application notes for the chiral separation of this compound are not widely published, methods developed for similar compounds like ephedrine and its analogues can serve as a starting point for method development. scribd.comdea.gov
| Technique | Principle | Advantages for Chiral Separation |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. nih.gov | Wide applicability, variety of available chiral stationary phases. nih.gov |
| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase. ijpba.in | Faster separations, reduced organic solvent consumption, high efficiency. |
Diastereomeric Salt Formation and Fractional Crystallization
Another classical method for separating enantiomers is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic mixture of this compound, which is basic, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts.
Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treating the separated salts with a base to remove the chiral acid. This method, while effective, can be more time-consuming and may not be as efficient as chromatographic techniques.
Impact of Stereochemistry on Molecular Interactions (general academic principle)
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental concept in chemistry that profoundly influences how molecules interact with one another, particularly in biological systems. who.intwho.intljmu.ac.uk Biological systems, such as the human body, are themselves chiral environments, composed of chiral molecules like amino acids and sugars. google.comslideshare.net This inherent chirality means that biological targets, like receptors and enzymes, can differentiate between the stereoisomers of a chiral drug molecule. slideshare.netwvu.edu
The interaction between a drug and its biological target is often described by a "lock-and-key" model, where the drug (the key) must have a specific three-dimensional shape to fit into the binding site of the receptor or enzyme (the lock). who.int Enantiomers of a chiral drug, being non-superimposable mirror images of each other, will have different spatial arrangements of their atoms. wvu.edu Consequently, one enantiomer may bind to a target receptor with high affinity and elicit a desired therapeutic effect, while the other enantiomer may bind weakly, not at all, or even to a different receptor, potentially causing side effects or being inactive. google.comresearchgate.net
This difference in 3D structure can lead to significant variations in the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of the enantiomers. mdpi.com
Key impacts of stereochemistry include:
Pharmacological Activity: One enantiomer is often responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to toxicity. mdpi.comnih.gov For instance, with the drug thalidomide, the (R)-enantiomer has sedative effects, whereas the (S)-enantiomer is a potent teratogen. slideshare.net
Potency: The "active" enantiomer typically shows significantly higher potency than its counterpart. researchgate.net
Metabolism: Enzymes responsible for drug metabolism are also chiral and can metabolize enantiomers at different rates, leading to different durations of action and potential for drug interactions. google.com
Distribution and Excretion: Stereoisomers can differ in their binding to plasma proteins and how they are distributed throughout the body and subsequently excreted. who.int
Therefore, understanding and controlling the stereochemistry of a drug molecule is a critical aspect of modern drug design and development. The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. google.com The separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, is a vital step in pharmaceutical science to ensure the safety and efficacy of chiral drugs. wvu.edu
Synthetic Methodologies for 3 Fluoroephedrine and Analogues
Strategic Approaches to Carbon-Fluorine Bond Formation at the C3 Position
The introduction of a fluorine atom at the C3 position of the phenyl ring in ephedrine-like scaffolds is a key challenge in the synthesis of 3-fluoroephedrine. This transformation requires specific methods for carbon-fluorine (C-F) bond formation, a process that has seen significant advancements in organofluorine chemistry. mdpi.comnumberanalytics.com
Two primary strategies for creating the C-F bond on an aromatic ring are nucleophilic and electrophilic fluorination. researchgate.netwikipedia.org
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. youtube.comrsc.org For the synthesis of this compound precursors, a starting material with a suitable leaving group at the meta-position of the phenyl ring would be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.orgfishersci.co.uk The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring and the use of polar aprotic solvents. rsc.org Transition metal-mediated approaches, particularly using palladium and copper, have also been developed to facilitate nucleophilic fluorination of aryl halides and triflates under milder conditions. youtube.comnih.gov
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). numberanalytics.comwikipedia.org Common electrophilic fluorinating agents include N-fluorosulfonimides (like NFSI) and Selectfluor®. wikipedia.orgresearchgate.net The synthesis would typically involve the reaction of a metalated aromatic precursor (e.g., an aryllithium or aryl Grignard reagent) with the electrophilic fluorine source. wikipedia.org Alternatively, direct C-H fluorination, while challenging, is an area of active research. fishersci.co.uk
Balz-Schiemann Reaction: A classic method for introducing fluorine into an aromatic ring involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). nih.gov To synthesize a this compound precursor, one would start with 3-amino-propiophenone, convert the amino group to a diazonium salt, and then heat the resulting tetrafluoroborate salt to yield the 3-fluoro-propiophenone. nih.gov
The choice of strategy depends on the availability of starting materials, functional group tolerance, and desired regioselectivity. For instance, the deoxyfluorination of a corresponding 3-hydroxyphenyl precursor offers another viable route. organic-chemistry.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
This compound has two chiral centers, meaning it can exist as four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers and belong to the erythro diastereomeric series (like ephedrine), while the (1R,2R) and (1S,2S) pair are enantiomers belonging to the threo diastereomeric series (like pseudoephedrine). Achieving control over this stereochemistry is crucial and is accomplished through asymmetric synthesis techniques.
Asymmetric catalysis is a powerful tool for establishing the desired stereochemistry. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Reduction: A key step in many ephedrine (B3423809) syntheses is the reduction of an α-amino ketone precursor. The diastereoselective reduction of a chiral α-ketoamide can be achieved using reducing agents like sodium borohydride, where the stereochemical outcome is influenced by the solvent system. rsc.org For the synthesis of this compound, a precursor such as 3'-fluoro-α-methylaminopropiophenone would be subjected to asymmetric reduction. Catalytic reduction over platinum has been shown to give almost exclusively the erythro isomer (ephedrine) from α-methyl aminopropiophenone hydrochloride. dcu.ie Similarly, enzymatic reductions using alcohol dehydrogenases (ADHs) or transaminases (ATAs) can provide high enantio- and diastereoselectivity in the synthesis of ephedrine analogues. uniovi.es
Dual Catalysis: Innovative methods, such as dual catalytic strategies combining a rare earth metal with a chiral ligand and a photocatalyst, have been developed for the enantioselective synthesis of vicinal amino alcohols. d-nb.info This approach could potentially be adapted for the synthesis of this compound from a 3-fluorobenzaldehyde (B1666160) and a suitable nitrone.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Pseudoephedrine as a Chiral Auxiliary: The ephedrine scaffold itself, particularly pseudoephedrine, is a well-established chiral auxiliary for asymmetric alkylation reactions. nih.gov While not directly applicable to the synthesis of this compound, the principles demonstrate the utility of such scaffolds in controlling stereochemistry. (1S,2S)-Pseudoephenamine is a related, unrestricted chiral auxiliary that has shown excellent stereocontrol in alkylation reactions. nih.gov
Enantiopure Starting Materials (Chiral Pool Synthesis): An alternative strategy is to start with an enantiomerically pure precursor from the "chiral pool". ub.edu For example, enantiopure aziridines, derived from Sharpless asymmetric dihydroxylation, can undergo stereospecific ring-opening to yield chiral amino alcohols. mdpi.com
The separation of diastereomers is often accomplished by fractional crystallization, taking advantage of the different physical properties of the erythro and threo isomers or their salts. dcu.ie
Asymmetric Catalysis in Ephedrine Scaffold Derivatization
Exploration of Precursor Chemicals and Their Transformation Pathways
The synthesis of this compound relies on the availability of suitable starting materials and efficient chemical transformations.
While direct fluorination of the ephedrine or pseudoephedrine aromatic ring is challenging due to the directing effects of the alkyl side chain, these compounds serve as foundational scaffolds for understanding the required transformations. rsc.org The conversion between erythro and threo isomers, for example via an O,N-diacetyl derivative, is a known process that could be applied after the fluorination step. dcu.ie
A more plausible route involves the stereoselective ring-opening of a chiral epoxide or aziridine (B145994) derived from an ephedrine-like structure. researchgate.net For instance, treatment with tetrabutylammonium (B224687) fluoride (TBAF) can open an epoxide ring to introduce a fluorine atom, although this typically targets the benzylic position rather than the aromatic ring. researchgate.net
The most common synthetic routes to ephedrine analogues start from simpler aromatic precursors. dcu.ie
From Fluorinated Propiophenones: A logical and widely used pathway begins with a fluorinated propiophenone (B1677668). For this compound, the key intermediate would be 3'-fluoropropiophenone. This ketone can be α-halogenated and then reacted with methylamine (B109427) to produce 3'-fluoro-α-methylaminopropiophenone. The subsequent reduction of this amino ketone, as discussed previously, yields this compound. dcu.ie The stereochemical outcome of the reduction is critical in determining the ratio of erythro to threo isomers. dcu.ienih.gov
From Fluorinated Benzaldehydes: Another major route starts with 3-fluorobenzaldehyde. dcu.ie This can be reacted with nitroethane (in a Henry reaction) followed by reduction, or it can be used in a biotransformation process. For example, fermentation with Saccharomyces cerevisiae (baker's yeast) in the presence of benzaldehyde (B42025) produces phenylacetylcarbinol (PAC). dcu.ie Substituting 3-fluorobenzaldehyde in this process would theoretically yield 3-fluorophenylacetylcarbinol. Reductive amination of this carbinol with methylamine would then produce this compound. dcu.ie
From Fluorinated Phenylacetylenes: A different approach involves reacting a substituted benzaldehyde with lithium acetylide. The resulting propargyl alcohol can be hydrated to a ketone and then subjected to reductive amination to give the ephedrine analogue. dcu.ie Starting with 3-fluorobenzaldehyde would lead to the desired product.
Table of Precursors and Intermediates for this compound Synthesis
| Precursor/Intermediate | Role in Synthesis |
|---|---|
| 3-Fluorobenzaldehyde | Starting material for yeast fermentation or propargyl alcohol routes. dcu.ie |
| 3-Fluoropropiophenone | Key intermediate for halogenation/amination/reduction pathway. |
| 3'-Fluoro-α-methylaminopropiophenone | Direct precursor to this compound via reduction. dcu.ie |
| 3-Fluorophenylacetylcarbinol | Intermediate in the yeast fermentation route. dcu.ie |
Derivatization from Ephedrine and Pseudoephedrine Scaffolds
Analysis of Synthetic Intermediates and Byproducts
The synthesis of this compound, like that of other substituted phenethylamines, can produce a range of intermediates and byproducts. Accurate identification and characterization of these compounds are critical for ensuring the purity of the final product and for understanding the reaction mechanism. Forensic and research laboratories employ several advanced analytical techniques to differentiate regioisomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluoro- (B1141089) substituted compounds) and other related impurities.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary tools for this purpose. researchgate.net The separation of free base regioisomers of fluoroamphetamine analogs on standard GC columns can be incomplete. researchgate.net However, derivatization, such as with trimethylsilyl (B98337) (TMS), can significantly improve chromatographic separation on columns like DB-1ms and DB-5ms, allowing for the unequivocal identification of isomers. researchgate.net For LC-MS/MS, specialized columns, such as those with pentafluorophenyl stationary phases, have demonstrated the ability to separate regioisomeric fluoroamphetamine analogs that co-elute on traditional C18 columns. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique, providing detailed structural information about the synthesized molecules and any impurities. dcu.ieresearchgate.net High-field NMR can be used to investigate the stereoselectivity of the synthesis and the enantiomeric purity of the resolved compounds, often with the aid of chiral shift reagents. dcu.ie In the context of related compounds like fluorophenmetrazines, NMR, alongside other methods, confirms the structure and facilitates differentiation between positional isomers (2-FPM, 3-FPM, and 4-FPM). ljmu.ac.uknih.gov
Mass spectrometry-based molecular networking has also emerged as a powerful approach. This technique can help in the detection of unknown derivatives by clustering compounds with similar fragmentation patterns, discriminating them from other classes of substances. acs.orgacs.org
Table 1: Analytical Techniques for Intermediates and Byproducts
| Analytical Technique | Application in Synthesis of Fluoro-Substituted Analogs | Key Findings | Citations |
|---|---|---|---|
| GC-MS | Differentiation of regioisomers and identification of byproducts. | Incomplete separation of free bases; improved separation with derivatization (e.g., TMS). | researchgate.netresearchgate.net |
| LC-MS/MS | Separation and identification of positional isomers. | Pentafluorophenyl columns provide better separation of regioisomers than standard C18 columns. | researchgate.net |
| NMR Spectroscopy | Structural elucidation and confirmation of isomer positions. | Confirms molecular structure and assists in differentiating between 2-, 3-, and 4-fluoro isomers. | dcu.ieljmu.ac.uknih.gov |
| Molecular Networking | Detection and classification of unknown derivatives and impurities. | Can group related compounds and distinguish them from other drug classes based on MS/MS data. | acs.orgacs.org |
Optimization of Reaction Conditions and Yields for Research-Scale Production
The efficient synthesis of this compound for research purposes requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include the choice of starting materials, solvents, catalysts, temperature, and reaction time.
One common precursor route for ephedrine analogs involves the reductive amination of the corresponding phenylacetylcarbinol (PAC) or propiophenone derivative. dcu.ie Studies on substituted PACs have shown that the nature and position of the substituent on the aromatic ring significantly affect the yield of the carbinol precursor. dcu.ie For instance, aldehydes with para-substituents like -Cl, -CH3, and -CF3 tend to produce high carbinol yields. dcu.ie
Patented methods for ephedrine synthesis focus on creating more efficient, safer, and environmentally friendly processes. nih.govgoogle.com One such method starts with 2-chloropropionyl chloride and a substituted benzene (B151609), using a Friedel-Crafts reaction to generate a 2-chloro-1-phenyl-1-propanone intermediate. nih.govgoogle.com This intermediate is then reacted with methylamine in an aprotic solvent to produce 2-methylamino-1-phenyl-1-propanone, the direct precursor to ephedrine. nih.govgoogle.com A significant optimization in this process is the ability to conduct the Friedel-Crafts reaction and the subsequent amination in the same solvent system, which reduces infrastructure costs and simplifies the procedure. nih.govgoogle.com
The reduction of the keto group in the precursor is a critical step where conditions can be tuned to control stereochemistry and improve yield. Catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst can yield over 90% of the ephedrine diastereomer. dcu.ie The choice of reducing agent is also crucial; for example, reduction of a ketone precursor with sodium amalgam can produce a mixture of ephedrine and pseudoephedrine diastereomers. dcu.ie
Table 2: Optimization Parameters for Ephedrine Analog Synthesis
| Parameter | Condition | Effect on Yield/Efficiency | Citations |
|---|---|---|---|
| Precursor Substituent | Para-substitution with -Cl, -CF3 | High yields of phenylacetylcarbinol (PAC) precursor. | dcu.ie |
| Solvent System | Single aprotic solvent for Friedel-Crafts and amination steps. | Reduces cost and simplifies the process. | nih.govgoogle.com |
| Catalyst/Reducing Agent | Catalytic reduction over platinum. | Can achieve high yields (>90%) and stereoselectivity. | dcu.ie |
Novel Synthetic Routes and Mechanistic Studies of Reaction Pathways
The development of novel synthetic routes for this compound and its analogs is aimed at improving efficiency, stereoselectivity, and accessibility. While classical syntheses often rely on the reduction of α-aminoketones, newer methods explore different starting materials and reaction types. dcu.ie
A notable modern approach involves a Friedel-Crafts reaction between 2-chloropropionyl chloride and a substituted benzene (in this case, fluorobenzene) catalyzed by a Lewis acid. nih.govgoogle.com This route avoids the use of highly polluting reagents like phosphorus trichloride (B1173362) and hazardous materials like bromine, offering a greener alternative. nih.govgoogle.com The resulting 2-chloro-1-(3-fluorophenyl)-1-propanone intermediate undergoes amination with methylamine to form the corresponding cathinone (B1664624) derivative, which is then reduced to this compound. nih.govgoogle.com
Reaction Scheme based on Patented Method:
Friedel-Crafts Acylation: Fluorobenzene + 2-Chloropropionyl chloride --(Lewis Acid)--> 2-Chloro-1-(fluorophenyl)-1-propanone
Amination: 2-Chloro-1-(fluorophenyl)-1-propanone + Methylamine --> 2-Methylamino-1-(fluorophenyl)-1-propanone (3-Fluoromethcathinone)
Reduction: 2-Methylamino-1-(fluorophenyl)-1-propanone --([H])--> this compound
Biocatalysis represents a cutting-edge frontier for the synthesis of chiral amino alcohols like ephedrine analogs. mdpi.com The use of enzymes, particularly ketoreductases (KREDs), can offer high stereoselectivity in the reduction of prochiral ketones. mdpi.com Multi-step enzymatic cascades have been developed for the synthesis of related compounds like nor(pseudo)ephedrine from inexpensive starting materials. mdpi.com Such biocatalytic routes, often involving dynamic kinetic resolution, could be adapted for the asymmetric synthesis of this compound, providing access to specific stereoisomers with high optical purity. mdpi.com
Mechanistic studies often focus on the stereochemical outcome of the reduction step. For example, diastereocontrolled reduction of ketone precursors using hydrosilanes has been shown to yield specific diastereomeric ratios of the resulting amino alcohol. dcu.ie The formation of radical cations as characteristic fragment ions has been observed during mass spectrometric analysis of halogen-substituted derivatives, providing insight into their electronic structure and fragmentation pathways under ionization. acs.orgacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Chloro-1-(3-fluorophenyl)-1-propanone |
| 2-Chloro-1-phenyl-1-propanone |
| 2-chloropropionyl chloride |
| 2-FPM (2-Fluorophenmetrazine) |
| 2-methylamino-1-phenyl-1-propanone |
| This compound |
| 3-FPM (3-Fluorophenmetrazine) |
| 4-fluoroephedrine (B1145956) |
| 4-FPM (4-Fluorophenmetrazine) |
| Benzene |
| Bromine |
| Ephedrine |
| Fluorobenzene |
| Methylamine |
| Nor(pseudo)ephedrine |
| Phenylacetylcarbinol (PAC) |
| Phosphorus trichloride |
| Propiophenone |
| Pseudoephedrine |
Advanced Analytical Chemistry of 3 Fluoroephedrine
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 3-Fluoroephedrine, several advanced chromatographic techniques are particularly well-suited for its analysis in diverse research matrices.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC achieves higher resolution, greater sensitivity, and significantly faster analysis times. eag.comopenaccessjournals.com This makes it an ideal technique for the rapid screening and quantification of this compound in various samples.
When coupled with advanced detectors, such as tandem mass spectrometry (MS/MS), UHPLC provides a powerful tool for both qualitative and quantitative analysis. oup.comresearchgate.net A UHPLC-MS/MS method can be developed to determine the presence of this compound and other related compounds in matrices like hair and urine. nih.govnih.gov The high sensitivity of this technique allows for the detection of trace amounts of the analyte, which is critical in many research contexts. nih.gov
Key Parameters for UHPLC Analysis of Cathinone (B1664624) Analogs:
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl, < 2 µm particle size |
| Mobile Phase | Gradient elution with acetonitrile/methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
This table presents typical starting conditions for developing a UHPLC method for cathinone analogs; specific parameters would be optimized for this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some cathinones can be analyzed directly, their chromatographic performance is often improved through derivatization. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, leading to better peak shape and resolution. nih.gov For this compound, derivatization of its secondary amine and hydroxyl groups would be a standard approach prior to GC analysis.
Common derivatizing agents for amphetamine-like compounds include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the amine and hydroxyl groups to form more volatile derivatives that are readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net The choice of derivatizing agent can influence the retention time and mass spectral fragmentation pattern, which can be optimized for the specific analytical needs. nih.gov
Comparison of Derivatizing Agents for GC-MS Analysis:
| Derivatizing Agent | Abbreviation | Key Features |
|---|---|---|
| Trifluoroacetic anhydride | TFAA | Produces highly volatile derivatives. |
| Pentafluoropropionic anhydride | PFPA | Often provides good sensitivity and characteristic mass fragments. nih.gov |
This table provides a general comparison; the optimal agent would be determined experimentally for this compound.
This compound possesses two chiral centers, meaning it can exist as four different stereoisomers. As stereoisomers can exhibit different biological activities, their separation and individual characterization are of significant interest. Supercritical Fluid Chromatography (SFC) has emerged as a highly effective and rapid technique for chiral separations. mdpi.comresearchgate.net
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. mdpi.comresearchgate.net For chiral resolution, the stationary phase is critical. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated success in separating the enantiomers of various cathinone derivatives. mdpi.comnih.gov The selection of the appropriate CSP and co-solvent (often an alcohol like methanol or isopropanol) is key to achieving baseline separation of the stereoisomers of this compound. nih.govafmps.be
Commonly Used Chiral Stationary Phases in SFC:
| CSP Type | Chiral Selector Example |
|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |
This table lists general classes of CSPs successful for related compounds; specific screening would be necessary for this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. clinicallab.comjaper.in It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.govconicet.gov.ar For ionizable compounds like this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is a powerful analytical tool. clinicallab.com
The separation in CE is conducted in a narrow fused-silica capillary filled with a background electrolyte (BGE). clinicallab.com By adjusting the pH of the BGE, the charge of the analyte can be manipulated, thereby influencing its migration time. nih.gov For chiral separations, chiral selectors, most commonly cyclodextrins, can be added to the BGE. mdpi.comsemanticscholar.org These selectors form transient diastereomeric complexes with the enantiomers of this compound, leading to different electrophoretic mobilities and enabling their separation. The choice and concentration of the cyclodextrin (B1172386) are critical for achieving optimal resolution. gtfch.org
Typical CE Parameters for Amine Analysis:
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica, 50-75 µm i.d. |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a controlled pH. nih.govresearchgate.net |
| Chiral Selector (for enantioseparation) | Hydroxypropyl-β-cyclodextrin or other modified cyclodextrins. gtfch.org |
| Separation Voltage | 15-30 kV |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
This table outlines general CE conditions; method development would be required to optimize for this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Spectrometric and Spectroscopic Characterization Methods
While chromatography separates components, spectrometry and spectroscopy provide the detailed structural information necessary for definitive identification.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of novel compounds. It provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. americanpharmaceuticalreview.com This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS or MSⁿ) provides further structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for identification. For fluorinated cathinones, the fragmentation pathways can be complex but often involve characteristic losses, such as the loss of HF or cleavage of the side chain. researchgate.netresearchgate.net The study of these fragmentation patterns is essential for differentiating between positional isomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluoroephedrine), which may be difficult to separate chromatographically. researchgate.net The specific fragmentation of this compound would be expected to yield ions that are diagnostic for the meta-position of the fluorine atom on the phenyl ring. researchgate.net
Hypothetical Key Fragmentation Data for this compound (by analogy to related compounds):
| Precursor Ion [M+H]⁺ | Proposed Product Ion (m/z) | Postulated Neutral Loss |
|---|---|---|
| C₁₀H₁₅FNO⁺ | [M+H - H₂O]⁺ | Water |
| C₁₀H₁₅FNO⁺ | [M+H - HF]⁺ | Hydrogen Fluoride (B91410) |
This table is illustrative and based on general fragmentation patterns of similar structures. Actual fragmentation would need to be determined experimentally.
Fragmentation Pathway Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei.
¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). The protons on the carbon adjacent to the fluorine-substituted aromatic ring and the methine protons would show complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. lcms.cz
¹³C NMR: Carbon NMR provides information on all carbon atoms in the molecule. For fluorine-containing compounds, the spectra can be complex due to C-F coupling. The use of simultaneous ¹H and ¹⁹F decoupling simplifies the ¹³C spectrum, yielding sharp singlet signals for each carbon, which aids in structural assignment. jeolusa.commagritek.com
¹⁹F NMR: Fluorine-19 NMR is particularly diagnostic for fluorinated compounds. lcms.cz The chemical shift of the ¹⁹F signal is highly sensitive to its position on the aromatic ring, making it straightforward to distinguish between 2-, 3-, and 4-fluoro isomers. mdpi.comnih.gov Furthermore, the large coupling constants observed between ¹⁹F and nearby ¹H nuclei provide definitive structural information. lcms.cz The large chemical shift dispersion in ¹⁹F NMR minimizes the chance of peak overlap. lcms.cz
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings (J in Hz) |
|---|---|---|
| ¹H | 7.0 - 7.5 (Aromatic-H) | J(H-F), J(H-H) |
| 4.5 - 5.0 (CH-OH) | J(H-H) | |
| 2.5 - 3.0 (CH-NH) | J(H-H) | |
| 2.3 - 2.7 (N-CH₃) | ||
| 0.9 - 1.2 (C-CH₃) | J(H-H) | |
| ¹³C | 161 - 164 (C-F, doublet) | ¹J(C-F) ≈ 240-250 |
| 110 - 145 (Aromatic-C) | ⁿJ(C-F) | |
| 70 - 75 (CH-OH) | ||
| 60 - 65 (CH-NH) | ||
| 30 - 35 (N-CH₃) | ||
| 10 - 15 (C-CH₃) |
| ¹⁹F | -110 to -115 (vs. CFCl₃) | J(F-H) |
Note: Values are estimates based on data for similar fluorinated aromatic compounds and cathinone derivatives. Actual values depend on solvent and experimental conditions. mdpi.comlcms.cz
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in a molecule. edinst.com They are complementary, as their selection rules differ. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comjasco-global.com
For this compound, IR spectroscopy would be particularly sensitive to the polar O-H (hydroxyl) and N-H (secondary amine) stretching vibrations. jasco-global.com Raman spectroscopy, conversely, would be more sensitive to the non-polar aromatic C=C bonds and the C-C backbone of the molecule. jasco-global.com The C-F bond vibration is active in both techniques and can help confirm the presence of the fluorine substituent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Active Technique |
|---|---|---|---|
| O-H | Stretch, H-bonded | 3200 - 3600 (broad) | IR |
| N-H | Stretch | 3300 - 3500 | IR |
| C-H | Aromatic Stretch | 3000 - 3100 | Raman/IR |
| C-H | Aliphatic Stretch | 2850 - 3000 | Raman/IR |
| C=C | Aromatic Stretch | 1400 - 1600 | Raman |
| C-O | Stretch | 1050 - 1250 | IR |
Source: General functional group regions and principles of IR/Raman spectroscopy. mt.comjasco-global.comyoutube.com
Development and Validation of Research Analytical Methodologies
The development of analytical methods for detecting and quantifying this compound is guided by the need for reliable and reproducible data, particularly for complex samples. omicsonline.orgresearchgate.net This process involves creating a procedure and then validating its performance according to established guidelines. labmanager.comlcms.cz
Assessment of Selectivity, Sensitivity, and Reproducibility
Method validation establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended application. omicsonline.org
Selectivity/Specificity: This is the ability of the method to accurately measure the analyte without interference from other components in the sample matrix, such as impurities, degradation products, or endogenous substances. labmanager.com This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the analyte's retention time.
Sensitivity: The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be reliably detected, while LOQ is the lowest amount that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For forensic and toxicological applications, high sensitivity is paramount.
Reproducibility: This refers to the precision of the method when performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. labmanager.com It is usually expressed as the relative standard deviation (RSD) of the results. A low RSD indicates high reproducibility.
Table 4: Typical Validation Parameters for LC-MS/MS or GC-MS Methods
| Parameter | Typical Acceptance Criteria | Example Value |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.995 over 5-1000 ng/mL |
| Precision (RSD%) | < 15% (within-run and between-run) | 5-10% |
| Accuracy (% Recovery) | 85 - 115% | 92% |
| LOD | Signal-to-Noise > 3 | 2-5 ng/mL nih.gov |
| LOQ | Signal-to-Noise > 10 | 5-10 ng/mL nih.gov |
Note: These values are representative examples based on methods for related analytes and may vary depending on the specific method and matrix. researchgate.netnih.gov
Application to In Vitro Biological Assay Samples and Animal Tissue Extracts
Analyzing this compound in biological matrices like plasma, urine, or tissue extracts requires robust sample preparation to remove interferences and concentrate the analyte. researchgate.netresearchgate.net Generic extraction procedures are often employed for broad-spectrum screening. lcms.cz
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. It can offer cleaner extracts and higher recovery than LLE. nih.gov
Protein Precipitation: Often used for plasma or serum samples, an organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.
Following extraction, the samples are typically analyzed using a sensitive and selective technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govlcms.cz For instance, a validated GC/MS method for ephedrines in plasma and urine involved alkaline extraction, derivatization, and analysis in selected ion monitoring (SIM) mode to achieve detection limits in the low ng/mL range. nih.gov Similarly, methods have been developed for analyzing fluoro-compounds in animal tissues like liver and blood, demonstrating recoveries over 80%. nih.gov The detection of 2-fluoroephedrine, a plausible metabolite of 2-fluoromethamphetamine, has been confirmed in human urine samples, underscoring the applicability of these methods in metabolism studies. researchgate.net
Mechanistic Pharmacology of 3 Fluoroephedrine in in Vitro and Animal Models
Interaction with Monoamine Transporters and Receptors
The primary mechanism of action for many phenethylamine (B48288) compounds involves interaction with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). www.gov.ukmdpi.com These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. mdpi.com Compounds can act as inhibitors (blockers) of these transporters or as substrates (releasers), which are transported into the neuron and trigger reverse transport of the neurotransmitter. www.gov.uk
Ligand Binding Affinity and Displacement Studies for Dopamine, Norepinephrine, and Serotonin Transporters (DAT, NET, SERT)
Specific ligand binding affinity data (such as Ki values) for 3-Fluoroephedrine at the human dopamine, norepinephrine, and serotonin transporters are not available in the reviewed scientific literature.
To provide context, studies on structurally similar compounds offer insight into the potential activity profile. For instance, the β-keto analogue 3-Fluoromethcathinone (B604977) (3-FMC) has been evaluated for its affinity at these transporters. The binding affinities (Ki, nM) for 3-FMC show a preference for the norepinephrine and dopamine transporters over the serotonin transporter.
Interactive Table: Binding Affinities (Ki, nM) of 3-Fluoromethcathinone at Human Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 3-Fluoromethcathinone (3-FMC) | 834 | 267 | 3,367 |
Data sourced from a 2015 study on the pharmacology of new cathinone (B1664624) series.
Assessment of Neurotransmitter Reuptake Inhibition
Data quantifying the ability of this compound to inhibit neurotransmitter reuptake (IC₅₀ values) is not present in the available literature. However, the positional isomer, 4-Fluoroephedrine (B1145956), is characterized as a monoamine reuptake inhibitor and releasing agent. wikipedia.org
Studies on the related compound 3-Fluoromethcathinone (3-FMC) demonstrate potent inhibition of norepinephrine and dopamine uptake, with considerably weaker effects on serotonin uptake. This profile is consistent with a stimulant-like mechanism of action.
Interactive Table: Reuptake Inhibition (IC₅₀, nM) of 3-Fluoromethcathinone at Human Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3-Fluoromethcathinone (3-FMC) | 338 | 68 | 2,752 |
Data sourced from a 2015 study characterizing the pharmacology of various cathinones in HEK 293 cells expressing human monoamine transporters.
Analysis of Neurotransmitter Release Mechanisms (e.g., from synaptosomes)
Direct studies examining the capacity of this compound to induce neurotransmitter release from presynaptic terminals or synaptosomes have not been published. However, its structural class, the β-hydroxyamphetamines, generally includes compounds that act as norepinephrine and dopamine releasing agents. wikipedia.org
The positional isomer, 4-Fluoroephedrine, is described as a selective norepinephrine releasing agent. wikipedia.org Furthermore, the β-keto analogue, 3-Fluoromethcathinone, has been shown to induce the release of norepinephrine and dopamine, but not serotonin, in vitro. This action as a substrate-type releaser is a common mechanism for amphetamine-like stimulants. wikipedia.org
Characterization of Adrenergic Receptor Subtype Interactions (α- and β-adrenergic receptors)
There is no specific data in the scientific literature detailing the binding affinity or functional activity of this compound at α- and β-adrenergic receptor subtypes.
Adrenergic receptors are G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine. ccjm.orgnih.gov They are broadly classified into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes, which are involved in a wide array of physiological processes, including cardiovascular function and smooth muscle contraction. nih.govnih.gov Some parent compounds, like ephedrine (B3423809), are known to have direct agonist effects at adrenergic receptors in addition to their indirect action of releasing norepinephrine. rsc.org It is plausible that this compound could possess some activity at these receptors, but this has not been experimentally verified.
Investigation of Other Molecular Targets (e.g., Trace Amine-Associated Receptor 1 (TAAR1))
While direct experimental data for this compound is unavailable, a significant finding has been reported for its close structural analogues. In contrast to many amphetamines, the β-hydroxyamphetamines ephedrine and 4-Fluoroephedrine are not agonists of the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikipedia.org This lack of affinity for hTAAR1 is also a characteristic feature of most β-keto amphetamines (cathinones). The TAAR1 is an intracellular G protein-coupled receptor that modulates monoaminergic neurotransmission and is a known target for amphetamine and its analogues. The absence of activity at hTAAR1 distinguishes the β-hydroxylated and β-ketone phenethylamines from their non-β-oxygenated counterparts.
Cellular and Subcellular Pharmacodynamics
A detailed description of the cellular and subcellular pharmacodynamics of this compound is precluded by the lack of primary data on its molecular interactions.
Based on the profile of its analogues, if this compound functions as a norepinephrine and dopamine selective reuptake inhibitor and releasing agent, its primary pharmacodynamic effect would be the elevation of these catecholamines in the synaptic cleft. This increased concentration of neurotransmitters would lead to enhanced activation of postsynaptic dopamine and adrenergic receptors. The downstream signaling from these receptors would mediate the compound's ultimate physiological effects. For example, activation of dopaminergic pathways is associated with stimulant effects, while activation of adrenergic pathways influences cardiovascular and other autonomic functions. Without data on direct receptor interactions or TAAR1 agonism, further discussion of its cellular pharmacodynamics remains speculative.
Neurotransmitter Levels in Animal Brain Regions (e.g., Striatum) via Microdialysis
Microdialysis is a critical technique used in animal models to measure real-time changes in extracellular neurotransmitter levels within specific brain regions following the administration of a compound. The striatum, a key area of the brain's reward system, is densely innervated by dopamine (DA) and serotonin (5-HT) neurons and is a primary target for psychostimulant drugs. frontiersin.org The modulation of these neurotransmitter systems is fundamental to the behavioral effects of stimulants. frontiersin.org
While direct microdialysis studies on this compound are not prominently available in published literature, research on the closely related compound 3-fluoromethcathinone (3-FMC) provides significant insights. In a study utilizing in vivo microdialysis in the mouse striatum, 3-FMC was shown to be a potent releaser of both dopamine and serotonin. nih.gov Administration of 3-FMC led to substantial, dose-dependent increases in the extracellular concentrations of both neurotransmitters. nih.gov At a dose of 10 mg/kg, 3-FMC produced a more significant elevation in dopamine and serotonin levels compared to its non-fluorinated counterpart, methcathinone. nih.gov
The study observed that after a 10 mg/kg dose of 3-FMC, dopamine levels in the mouse striatum reached a maximum of approximately 1300% of the baseline level. nih.gov Similarly, serotonin levels peaked at around 830% of the baseline after the same dose. nih.gov This potent monoamine release, particularly of dopamine in the striatum, is a hallmark of psychostimulant compounds and is strongly correlated with their effects on locomotor activity. nih.govresearchgate.net The noradrenergic system also influences serotonergic neurons, with alpha 1-adrenoceptors playing a role in modulating serotonin release in brain regions like the hippocampus and striatum. nih.gov
| Compound | Dose (mg/kg) | Peak Dopamine Increase (vs. Basal) | Peak Serotonin Increase (vs. Basal) |
|---|---|---|---|
| 3-FMC | 3 | ~540% | ~400% |
| 3-FMC | 10 | ~1300% | ~830% |
Receptor Occupancy Studies in Animal Models
Receptor occupancy studies, often conducted using Positron Emission Tomography (PET), are designed to quantify the percentage of a specific receptor type that is bound by a drug at a given dose. nih.gov This technique is crucial for understanding the dose-response relationship of a drug and for correlating its presence at a receptor with its pharmacological effects. nih.govscielo.br The primary targets for psychostimulants in the brain include dopamine and serotonin receptors and transporters. frontiersin.org
For a compound like this compound, receptor occupancy studies in animal models would aim to determine its binding affinity and the degree to which it occupies sites such as the dopamine D2/D3 receptors in the striatum. nih.gov While specific PET receptor occupancy data for this compound is not available, the methodology is well-established. Such studies involve administering a radiolabeled ligand that binds to the target receptor and then measuring its displacement by the test compound. nih.gov The reduction in the radioligand's signal indicates the level of receptor occupancy by the drug. nih.gov
In the context of psychostimulants, high occupancy of dopamine D2 receptors in the striatum is associated with specific behavioral outcomes. scielo.br For example, studies with other drugs have shown that antipsychotic-like effects in rats require approximately 65-70% D2 receptor occupancy, whereas higher levels (~80%) can induce catalepsy. scielo.br For a stimulant, understanding its occupancy profile at dopamine, serotonin, and norepinephrine transporters, as well as at receptors like the trace amine-associated receptor 1 (TAAR1), would be essential to fully characterize its mechanism of action. core.ac.ukresearchgate.net
In Vitro Functional Assays (e.g., cyclic AMP assays, calcium mobilization)
In vitro functional assays are laboratory tests that measure the biological response of cells to a compound, providing insight into its functional activity at a specific molecular target, such as a G-protein coupled receptor (GPCR). These assays move beyond simple binding affinity to determine whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at the receptor.
Common functional assays include:
Cyclic AMP (cAMP) Assays : Many receptors, including the trace amine-associated receptor 1 (TAAR1), signal through the modulation of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov A cAMP assay measures the change in intracellular cAMP levels after the application of a compound. An agonist would typically increase or decrease cAMP (depending on the receptor's coupling to G-proteins), while an antagonist would block the effect of a known agonist. nih.gov Research on related compounds has shown that many amphetamine-like substances are potent agonists at TAAR1, an effect quantifiable with cAMP assays. researchgate.net
Calcium Mobilization Assays : Other receptors, such as certain serotonin receptor subtypes (e.g., 5-HT2A), signal through the release of intracellular calcium (Ca2+). nih.govresearchgate.net Calcium mobilization assays use fluorescent dyes that are sensitive to Ca2+ concentrations to measure changes in intracellular calcium levels upon receptor activation. An increase in fluorescence indicates that the compound is acting as an agonist at a receptor that signals via this pathway. nih.gov
While specific data for this compound in these assays are not detailed in the available literature, these methods would be essential to determine its functional profile at key monoaminergic receptors and transporters.
Behavioral Pharmacology in Animal Models (focused on mechanistic neurochemical changes)
The behavioral effects of psychostimulants in animal models are closely tied to their underlying neurochemical actions. meliordiscovery.com Behavioral assays, when combined with neurochemical measurements, provide a powerful link between drug-induced changes in brain chemistry and observable behaviors. researchgate.net
Modulation of Spontaneous Locomotor Activity and Associated Neurochemical Correlates
Spontaneous locomotor activity is a well-established behavioral measure used to assess the stimulant properties of a compound. northwestern.edu An increase in locomotion, such as horizontal movement and distance traveled in an open field test, is a characteristic effect of psychostimulants and is primarily mediated by the enhancement of dopaminergic neurotransmission in the mesolimbic pathway. nih.govmeliordiscovery.com
Studies on the related compound 3-fluoromethcathinone (3-FMC) demonstrate this link clearly. 3-FMC produces a dose-dependent increase in spontaneous horizontal locomotor activity in mice. nih.gov This behavioral stimulation is directly correlated with its potent ability to increase extracellular dopamine levels in the striatum. nih.gov The essential role of dopamine is confirmed by experiments showing that a selective D1-dopamine receptor antagonist can completely block the locomotor-stimulating effects of 3-FMC. nih.gov This demonstrates a direct causal link between the drug's neurochemical effect (dopamine release) and the resulting behavior (hyperlocomotion). nih.govplos.org
| Compound | Dose (mg/kg) | Effect on Horizontal Locomotor Activity | Effect on Rearing Behavior |
|---|---|---|---|
| 3-FMC | 3 | Significant increase | Marked decrease in the first 20 minutes |
| 3-FMC | 10 | Significantly more pronounced increase than 3 mg/kg | Not specified, but overall locomotor effect was greater |
Stereoisomer-Specific Pharmacological Profiles in Animal Studies
For instance, research on positional isomers—where the fluorine atom is in a different position on the phenyl ring—reveals significant differences in pharmacology. A study characterizing various amphetamine and cathinone derivatives found that 5-fluoroephedrine acted almost exclusively as a norepinephrine (NE) releaser. core.ac.uk This contrasts sharply with other fluorinated amphetamines that potently release dopamine and serotonin in addition to norepinephrine. core.ac.uk It also contrasts with 3-fluoromethcathinone , which is a powerful dopamine and serotonin releaser. nih.gov
This high degree of structural sensitivity suggests that the stereoisomers of this compound, such as (1R,2S)-3-fluoroephedrine and (1S,2R)-3-fluoroephedrine, would likely possess unique pharmacological profiles, differing in their potency and selectivity for monoamine transporters.
Metabolic Pathway Elucidation of 3 Fluoroephedrine in Research Systems
In Vitro Metabolic Studies
To understand the in vitro metabolism of 3-Fluoroephedrine, studies using subcellular fractions from the liver, the primary site of drug metabolism, would be required.
Characterization of Hepatic Microsomal and Cytosolic Metabolism
The initial characterization would involve incubating this compound with hepatic microsomes and cytosol. nih.govgpnotebook.com Microsomes contain the majority of the Cytochrome P450 (CYP) enzymes, which are crucial for phase I oxidative metabolism. gpnotebook.com The cytosolic fraction contains various soluble enzymes, including some transferases responsible for phase II conjugation reactions and other enzymes like aldehyde oxidase. optibrium.comumich.edu These experiments help determine the primary subcellular location of this compound metabolism and whether it is dependent on cofactors like NADPH for CYP enzymes or UDPGA for glucuronidation. bioivt.com
Identification of Contributing Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4, CYP2E1)
Once metabolism is confirmed in liver microsomes, the next step is to identify the specific CYP isoforms involved. This is typically achieved by using a panel of recombinant human CYP enzymes. unife.it For compounds structurally similar to ephedrine (B3423809), key enzymes to investigate would include:
CYP2D6: This enzyme is known to metabolize numerous psychoactive compounds, including amphetamines, through reactions like hydroxylation and demethylation. wikipedia.orgpharmgkb.orgnih.govnih.gov
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 metabolizes a wide array of drugs and is involved in the metabolism of many xenobiotics. wikipedia.orgmedsafe.govt.nznih.govguidetopharmacology.orgnih.gov
CYP2E1: This isoform metabolizes small molecules and is known to be involved in the metabolism of various toxins and some drugs. researchgate.netpharmgkb.orgpharmgkb.orgnih.govnih.gov
By incubating this compound with each of these individual enzymes, researchers could determine which ones are capable of metabolizing the compound.
Non-CYP Mediated Biotransformations (e.g., N-hydroxylation, aliphatic hydroxylation)
Metabolism is not exclusively mediated by CYP enzymes. Other enzymatic pathways, often referred to as non-CYP mediated biotransformations, can play a significant role. nih.govevotec.comxenotech.comtechnologynetworks.com For a compound like this compound, potential non-CYP pathways could include:
N-hydroxylation: Formation of a hydroxyl group on the nitrogen atom.
Aliphatic hydroxylation: Addition of a hydroxyl group to the ethyl side chain.
Conjugation reactions: Enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) could attach glucuronic acid or a sulfo group to the molecule, increasing its water solubility for excretion. nih.govnih.gov
These pathways would be investigated using appropriate cellular fractions (like cytosol for some SULTs) and cofactors. optibrium.combioivt.com
Isolation and Structural Identification of In Vitro Metabolites
Following incubation in the various in vitro systems, the resulting mixture would be analyzed to isolate and identify the structures of the metabolites formed. evotec.comevotec.com This is typically accomplished using advanced analytical techniques such as Liquid Chromatography-Quadrupole Time of Flight-High-Resolution Mass Spectrometry (LC-QTOF-HRMS). nih.gov This technology allows for the separation of metabolites from the parent compound and provides precise mass data, which helps in elucidating the chemical structure of each metabolite.
In Vivo Metabolic Profiling in Animal Models
In vivo studies are essential to understand how a compound is metabolized within a whole living organism, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. physiogenex.com
Rodent Model Studies for Metabolic Characterization
Rats or mice are commonly used as initial animal models for metabolic studies due to their well-characterized physiology and the availability of established protocols. unife.itfda.gov In a typical study, the compound is administered to the rodents, and biological samples such as urine and blood plasma are collected over a period of time. unife.itnih.govadmescope.com These samples are then analyzed, often using mass spectrometry-based metabolomics, to identify the parent drug and its metabolites. nih.govnih.gov This allows for the creation of a metabolic profile, showing which metabolites are formed in a living system and providing information on their excretion pathways. admescope.com Comparing these in vivo results with in vitro findings helps to build a comprehensive understanding of the compound's metabolic fate.
Analysis of Excretion Profiles and Mass Balance in Animal Subjects
The investigation of a compound's excretion profile and mass balance is a fundamental component of preclinical pharmacokinetic studies. These studies, typically conducted in animal models such as rats, dogs, or monkeys, aim to determine the routes and rates of elimination of the parent compound and its metabolites from the body. bioivt.com A mass balance study quantifies the total administered dose that is recovered over time, providing a comprehensive account of the drug's disposition. nih.govresearchgate.net
Methodologically, these studies involve administering a radiolabeled version of the compound (e.g., with Carbon-14) to animal subjects. nih.govcidara.com Following administration, excreta, including urine and feces, are collected over a defined period. cidara.com In some cases, expired air and bile are also collected, and at the end of the study, the carcass may be analyzed to account for any residual radioactivity. bioivt.comcidara.com The objective is to achieve a high percentage of recovery of the administered radioactivity, ideally approaching 100%. researchgate.net Analysis of these samples reveals the primary routes of excretion (renal vs. fecal) and the rate at which the compound and its metabolites are eliminated. bioivt.com
While these studies are standard procedure in drug development, specific mass balance and excretion profile data for this compound administered as a parent compound are not extensively detailed in publicly available scientific literature. However, research on related fluorinated cathinones and amphetamines indicates that urinary excretion is a significant pathway for the elimination of their metabolites. oup.comresearchgate.netresearchgate.net For instance, studies on the parent compound of this compound, 3-fluoromethcathinone (B604977) (3-FMC), have identified its metabolites in rat urine. soft-tox.org Similarly, research on other fluorinated amphetamines has documented the excretion of metabolites in urine. researchgate.netresearchgate.net This suggests that renal clearance is a likely excretion pathway for this compound and its potential downstream metabolites.
Table 1: General Principles of Excretion & Mass Balance Studies
| Parameter | Description | Relevance in Research Systems |
|---|---|---|
| Mass Balance | The quantitative accounting of a compound's fate after administration. It compares the total administered dose to the total amount of drug-related material recovered from excreta (urine, feces), and sometimes expired air and carcass. nih.govresearchgate.net | Aims for high recovery (typically >90% in rats) to ensure a complete understanding of the drug's elimination pathways. nih.govnih.gov |
| Excretion Routes | The primary pathways through which the compound and its metabolites exit the body, mainly via the kidneys (urine) or the liver and gastrointestinal tract (feces). bioivt.com | Determines whether renal or hepatic clearance is the dominant elimination process, which is crucial for understanding potential impacts of organ impairment. |
| Excretion Rate | The speed at which the compound and its metabolites are eliminated. This is often characterized by the elimination half-life. | Provides insights into the duration of action and potential for accumulation in the body. |
| Animal Models | Commonly used species include rats, dogs, and monkeys, which are housed in specialized metabolism cages to facilitate the complete collection of excreta. researchgate.netnih.gov | Data from these models are used to predict human pharmacokinetics, although inter-species differences are common. nih.gov |
Identification and Structural Elucidation of Metabolites in Animal Biological Samples
The identification of metabolites in biological matrices like urine, plasma, and tissue homogenates is critical for understanding the biotransformation of a compound. For this compound, much of the existing research identifies it as a primary metabolite of another compound, 3-fluoromethcathinone (3-FMC). soft-tox.orgoup.com The metabolic transformation of 3-FMC to this compound involves the reduction of the β-keto group, a common metabolic pathway for synthetic cathinones. oup.com This reduction results in the formation of two new diastereomers, ephedrine and pseudoephedrine analogues. oup.com
The structural elucidation of these metabolites relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods. oup.comalwsci.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a sample, which are then ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to reference spectra. researchgate.net Derivatization is often employed to increase the volatility of polar metabolites for GC analysis. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard, LC-MS/MS offers high sensitivity and specificity for analyzing complex biological samples. alwsci.com It separates compounds in a liquid phase before mass analysis. The tandem MS capability allows for the selection of a specific metabolite ion, which is then fragmented to produce a secondary mass spectrum, providing definitive structural information. alwsci.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown metabolites. alwsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unequivocal structural elucidation of isolated metabolites, providing detailed information about the arrangement of atoms within the molecule. alwsci.comresearchgate.net
In the context of this compound, studies on its precursor 3-FMC have successfully used these methods to identify N-demethylated and β-keto reduced products (such as this compound and its diastereomers) in rat urine and in vitro systems. soft-tox.orgoup.com While this compound is a known metabolite, detailed studies identifying its subsequent downstream metabolites in animal biological samples are not prominently featured in the reviewed literature.
Table 2: Analytical Techniques for Metabolite Identification
| Technique | Principle | Application in this compound Context |
|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. researchgate.net | Used to identify metabolites of parent cathinones, like this compound, in urine samples, often after derivatization. oup.com |
| LC-MS/MS | Liquid-phase separation coupled with highly sensitive and specific tandem mass spectrometry for structural confirmation. alwsci.com | Gold standard for detecting and quantifying low-concentration metabolites in complex biological fluids like plasma and urine. nih.gov |
| HRMS | Provides highly accurate mass measurements, allowing for the determination of elemental composition and identification of novel metabolites. alwsci.com | Aids in distinguishing between isomers and identifying unexpected metabolic products. |
| NMR | Measures the magnetic properties of atomic nuclei to provide definitive structural information of a molecule. alwsci.com | Used for the unambiguous structural elucidation of isolated and purified metabolites. researchgate.net |
Stereoselective Metabolism of this compound Enantiomers/Diastereomers
Chirality is a critical factor in pharmacology and drug metabolism. A chiral drug, which has one or more stereocenters, can exist as enantiomers—non-superimposable mirror images. nih.gov this compound possesses two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). These different stereoisomers can interact differently with stereospecific biological macromolecules, such as metabolic enzymes. nih.gov
Stereoselective metabolism occurs when enzymes show a preference for metabolizing one stereoisomer over another. nih.govnews-medical.net This enzymatic preference can lead to significant differences in the pharmacokinetic profiles of the individual enantiomers or diastereomers of a drug. slideshare.net One isomer may be metabolized and cleared from the body more rapidly than the other, resulting in different plasma concentrations and durations of effect, even when administered as a racemic mixture. nih.govwuxiapptec.com
The metabolism of many amphetamine-type stimulants is known to be stereoselective. researchgate.net For example, studies on phenylethyihydantoin in dogs demonstrated that the l-form had a significantly longer plasma half-life than the d-form due to stereoselectivity in hepatic hydroxylation. While it is highly probable that the metabolism of this compound is stereoselective due to its structure, specific research focusing on the metabolism of its individual enantiomers and diastereomers is not extensively documented in the available literature. Such a study would require a stereospecific analytical method to separate and quantify each isomer in biological samples to determine if their metabolic rates and pathways differ.
Table 3: Concepts in Stereoselective Metabolism
| Concept | Definition | Implication for this compound |
|---|---|---|
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. This compound has two chiral centers. | Leads to the existence of multiple stereoisomers (enantiomers and diastereomers). |
| Enantiomers | Pairs of stereoisomers that are mirror images of each other. nih.gov | May exhibit different binding affinities to enzymes and receptors. |
| Diastereomers | Stereoisomers that are not mirror images of each other. | Can have different physicochemical properties and biological activities. |
| Stereoselective Metabolism | The preferential metabolism of one stereoisomer over another by enzymes. nih.govslideshare.net | It is expected that the four stereoisomers of this compound would be metabolized at different rates, leading to different pharmacokinetic profiles for each. |
Theoretical Prediction of Metabolic Transformations and Enzyme Interactions
In modern drug research, theoretical and computational models are increasingly used to predict the metabolic fate of new compounds before or alongside laboratory experiments. These predictions focus on identifying likely metabolic transformations and the enzymes responsible, primarily the Cytochrome P450 (CYP) superfamily of enzymes. nih.govpharmacytimes.com
The metabolism of phenethylamine (B48288) and cathinone (B1664624) derivatives is heavily mediated by CYP enzymes. wikipedia.orgnih.govbenzoinfo.com For a compound like this compound, several metabolic reactions can be theoretically predicted based on its structure and knowledge of related compounds:
N-Demethylation: Removal of the methyl group from the nitrogen atom to form 3-fluoronorephedrine. This is a very common pathway for N-methylated amphetamines and cathinones. oup.com
Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring. For the related compound 3-fluoroamphetamine, oxidation at the 4-position is hypothesized. wikipedia.org
Oxidation of the Alcohol: The secondary alcohol group of the ephedrine structure could potentially be oxidized back to a ketone, reforming 3-fluoromethcathinone, although this is generally less common than the forward reduction.
Phase II Conjugation: The hydroxyl groups (both on the side chain and any added to the ring) can undergo conjugation with glucuronic acid or sulfate, forming more water-soluble metabolites for easier excretion. wikipedia.orgnih.gov
The specific CYP isoenzymes involved in these transformations can be predicted using computational docking models or investigated using in vitro systems, such as human liver microsomes or recombinant CYP enzymes. nih.govnih.gov For example, studies on the related compound 3-fluorophenmetrazine (B1651833) identified the involvement of specific CYP isoenzymes in its phase I metabolism. nih.gov CYP3A4, CYP2D6, and CYP2C19 are frequently implicated in the metabolism of a wide range of psychoactive substances. benzoinfo.com Theoretical models can simulate the binding of this compound to the active sites of these different enzymes to predict which ones are most likely to be responsible for its metabolism. acs.org Such predictions are invaluable for anticipating potential drug-drug interactions, where co-administration of another drug that inhibits or induces these enzymes could alter the metabolism and clearance of this compound. pharmacytimes.com
Table 4: Predicted Metabolic Pathways and Involved Enzymes
| Predicted Transformation | Description | Potentially Involved Enzymes |
|---|---|---|
| N-Demethylation | Cleavage of the N-methyl group. | CYP2D6, CYP2C19 |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. wikipedia.org | CYP2D6, CYP3A4 |
| Side-Chain Oxidation | Oxidation of the β-hydroxyl group. | Carbonyl Reductases (for reverse reaction) |
| Phase II Conjugation | Glucuronidation or sulfation of hydroxyl groups. nih.gov | UGTs (Uridine 5'-diphospho-glucuronosyltransferases), SULTs (Sulfotransferases) |
In-depth Scientific Analysis of this compound Remains Largely Undocumented in Publicly Available Research
A thorough review of existing scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. While extensive data exists for the parent compounds, ephedrine and pseudoephedrine, and for other fluorinated phenethylamine analogues, detailed studies elucidating the specific structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound are not present in the public domain.
The requested article, focusing on the molecular features governing receptor binding, the influence of the fluorine atom's position, comparative SAR analysis, and the development and validation of QSAR models for this compound, cannot be generated with scientific accuracy due to the absence of this foundational research. General principles of phenethylamine pharmacology and the known effects of fluorination on biological activity can provide a theoretical framework, but applying this to this compound without experimental data would be speculative.
Information on related compounds, such as 4-Fluoroephedrine (B1145956), indicates that the position of the fluorine atom is critical in determining the pharmacological profile. For instance, 4-Fluoroephedrine is characterized as a selective norepinephrine (B1679862) releasing agent. wikipedia.org However, without direct comparative studies involving this compound, it is impossible to detail how shifting the fluorine atom from the 4-position to the 3-position on the phenyl ring alters its interaction with monoamine transporters like the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).
Similarly, the development of robust QSAR models is contingent upon having a dataset of compounds with known biological activities from which to derive predictive mathematical relationships. tandfonline.commdpi.comnih.gov These models use molecular descriptors—such as electronic, geometric, and topological properties—to correlate a molecule's structure with its activity. hufocw.orgnih.gov Without experimental binding affinities or functional activity data for this compound and its close analogues, the creation and statistical validation of such predictive models are not feasible.
Structure Activity Relationship Sar and Computational Studies of 3 Fluoroephedrine
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulation techniques are essential for predicting how a ligand like 3-Fluoroephedrine interacts with its biological targets. These methods build three-dimensional models of molecules and simulate their behavior to understand interactions that drive biological activity. oncodesign-services.com
Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule when it binds to a larger target protein. researchgate.netnih.gov For psychoactive compounds like this compound, the primary targets of interest are the monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). frontiersin.orgnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition or reversal is a key mechanism for many stimulants. frontiersin.orgmdpi.com
Docking studies on related compounds reveal critical structure-activity relationships. For example, 3-Fluoroamphetamine (3-FA), a close structural analogue lacking the β-hydroxyl group of this compound, acts as a potent monoamine releaser with higher selectivity for DAT and NET over SERT. wikipedia.org Docking simulations would aim to quantify the binding energy of this compound at the active sites of these transporters. The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger interaction. dergipark.org.tr
By modeling the interactions, researchers can identify key amino acid residues within the transporter's binding pocket that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. The presence of the β-hydroxyl group and the fluorine atom on the phenyl ring in this compound are expected to significantly influence these interactions compared to unsubstituted amphetamine or ephedrine (B3423809). Studies on other amphetamines have shown that even subtle structural changes can alter binding poses and transporter selectivity, which in turn affects the compound's pharmacological profile. nih.gov
Table 1: Illustrative Docking Scores of Amphetamine Analogues at Monoamine Transporters (Note: This table presents example data from related compounds to illustrate the typical output of docking studies, as specific data for this compound is not available in the cited literature.)
| Compound | Target Transporter | Predicted Binding Affinity (kcal/mol) |
| Amphetamine | DAT | -7.8 |
| 3-Fluoroamphetamine | DAT | -8.2 |
| Amphetamine | NET | -7.5 |
| 3-Fluoroamphetamine | NET | -8.0 |
| Amphetamine | SERT | -6.5 |
| 3-Fluoroamphetamine | SERT | -6.8 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com Molecules like this compound, which have several rotatable bonds, can exist in numerous conformations. However, only a few low-energy conformations are likely to be prevalent and biologically active.
Energy landscape mapping involves calculating the potential energy for a wide range of conformations to create a potential energy surface (PES). mdpi.com The minima on this surface correspond to stable conformers. mdpi.com This analysis is crucial for understanding which three-dimensional shape of this compound is most likely to bind to a transporter or receptor. The analysis identifies the dihedral angles of the ethylamine (B1201723) sidechain relative to the phenyl ring that result in the most stable structures. These low-energy conformers are then typically used as the starting structures for more intensive computational studies, such as ligand-protein docking and molecular dynamics simulations. mdpi.com
While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. mdpi.comnih.gov MD simulations are used to validate the stability of a docking pose and to explore the fine details of the intermolecular interactions. researchgate.netmdpi.com
Starting with the best-docked complex of this compound and a transporter (e.g., DAT), an MD simulation would be run for a duration of nanoseconds to microseconds. nih.gov Key metrics are analyzed to assess stability:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the ligand's atoms from their initial docked position over time. A stable, low, and fluctuating RMSD value suggests the ligand remains securely bound in the active site. mdpi.commdpi.com
Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein or ligand are more flexible or rigid during the simulation.
Interaction Analysis: Throughout the simulation, the specific hydrogen bonds and other non-covalent interactions between the ligand and protein are monitored to confirm which interactions are most persistent and critical for stable binding. nih.gov
MD simulations provide crucial insights into how a ligand induces conformational changes in the transporter, which is fundamental to the process of neurotransmitter release or reuptake inhibition. frontiersin.org
Conformational Analysis and Energy Landscape Mapping of this compound
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and intrinsic properties of a molecule. taylorfrancis.com These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com
Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the electronic properties of this compound. rsc.org This analysis yields several important reactivity descriptors:
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.orgorientjchem.org
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It visualizes the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would highlight the negative potential around the electronegative fluorine and oxygen atoms and the positive potential near the amine hydrogen, providing a guide to its intermolecular interactions.
These descriptors are valuable for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural and electronic features with its biological activity. fda.gov
Table 2: Example Quantum Chemical Descriptors for Phenylalkylamine Scaffolds (Note: This table provides representative values for related structures to illustrate the type of data generated from quantum chemical calculations.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Ephedrine | -5.85 | -0.15 | 5.70 |
| Amphetamine | -6.10 | -0.20 | 5.90 |
| 3-Fluoroamphetamine | -6.25 | -0.35 | 5.90 |
A significant challenge in forensic chemistry is the unambiguous identification of positional isomers of designer drugs, such as 2-, 3-, and 4-fluoro-substituted compounds. researchgate.netresearchgate.net Mass spectrometry alone is often insufficient to distinguish between these isomers. researchgate.net
Quantum chemical calculations can be used to theoretically predict the spectroscopic properties of a molecule, including its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgresearchgate.net By calculating the vibrational frequencies (for IR and Raman) or the chemical shifts (for NMR) of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data obtained from an unknown sample. This comparison is a powerful tool for confirming the identity of a substance and, crucially, for differentiating it from its other positional isomers, as each isomer will have a unique theoretical spectroscopic fingerprint. researchgate.netresearchgate.net
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO energies, molecular electrostatic potential)
Pharmacophore Modeling and Virtual Screening for Novel Chemical Probes
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel molecules that are likely to interact with a specific biological target. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to its target receptor. dergipark.org.trjppres.com This model then serves as a 3D query to search large chemical databases for compounds with a similar spatial arrangement of features, a process known as virtual screening. nih.govnih.gov
The development of novel chemical probes from a starting compound like this compound would follow a structured computational workflow. Chemical probes are small, highly selective molecules used to study the function of proteins and biological pathways in cells and organisms. ox.ac.uknih.gov
Pharmacophore Model Generation
A pharmacophore model for a target associated with this compound could be generated using two primary approaches:
Ligand-Based Modeling: If a set of known active molecules for the target exists, their common chemical features and spatial relationships can be aligned to create a pharmacophore model. This approach is valuable when the 3D structure of the target protein is unknown. dergipark.org.trjppres.com
Structure-Based Modeling: When the crystal structure of the target protein is available, the key interaction points within the binding site can be directly mapped to generate a pharmacophore model. dergipark.org.trlilab-ecust.cn This is often a more precise method as it is based on the actual protein-ligand interactions. nih.gov
The key features of a hypothetical pharmacophore model derived from a compound like this compound would likely include a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the hydroxyl or fluorine atom), a hydrophobic/aliphatic feature (from the ethyl group), and an aromatic ring feature (from the fluorophenyl group).
Virtual Screening Workflow
A typical virtual screening campaign to identify novel chemical probes based on a pharmacophore model involves several stages: nih.gov
Database Preparation: A large database of chemical compounds (e.g., ZINC, ChemDB) is prepared for screening.
Pharmacophore Filtering: The generated pharmacophore model is used as a rapid filter to screen the database, retaining only those molecules that match the key chemical features in the correct 3D orientation. nih.gov
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. This process predicts the binding pose and affinity of each molecule within the target's binding site. Docking protocols often use a hierarchical approach, starting with high-throughput virtual screening (HTVS) and progressing to more computationally intensive methods like standard precision (SP) and extra precision (XP) for refinement. nih.gov
Hit Selection and Refinement: Compounds are ranked based on their docking scores and visual inspection of their binding poses. The most promising candidates are selected for further analysis, which may include predictions of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov
The ultimate goal of this process is to identify a small number of diverse compounds with a high probability of being active, which can then be synthesized or acquired for experimental validation.
Illustrative Research Findings
While specific data for this compound is not available, a virtual screening study would typically yield data similar to that shown in the illustrative table below. The table demonstrates how computational hits are ranked and prioritized based on their performance in docking simulations and subsequent experimental assays.
Table 1: Illustrative Data from a Virtual Screening and Hit Validation Workflow
This table is a hypothetical representation of results from a virtual screening campaign to find novel inhibitors for a target, illustrating the type of data generated.
| Compound ID | Pharmacophore Fit Score | Docking Score (XP Glide) | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀, µM) |
| Hit-01 | 9.2 | -10.5 | -9.8 | 0.5 |
| Hit-02 | 8.8 | -9.7 | -9.1 | 1.2 |
| Hit-03 | 8.5 | -9.1 | -8.7 | 2.5 |
| Hit-04 | 7.9 | -8.5 | -8.0 | 8.9 |
| Decoy-01 | 5.1 | -6.2 | -5.5 | >100 |
The findings from such computational studies are crucial for guiding the synthesis of novel chemical probes. These probes can then be used in biological assays to validate the computational predictions and to explore the function of the target protein, potentially leading to new therapeutic strategies. nih.govrsc.org
Future Directions and Emerging Research Avenues for 3 Fluoroephedrine Studies
Development of Orthogonal and Miniaturized Analytical Techniques for Research Applications
The identification and quantification of novel psychoactive substances like 3-Fluoroephedrine from complex matrices necessitate the development of advanced analytical methods. Future research will likely focus on creating orthogonal and miniaturized techniques to enhance the speed, efficiency, and specificity of analysis. researchgate.netbrjac.com.br
Orthogonal Techniques: Orthogonal methods involve using multiple, distinct analytical techniques to analyze a single sample, providing a more comprehensive and reliable characterization. chromatographyonline.com For this compound, this could involve combining a primary separation method like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a secondary, different analytical technology. edwiserinternational.com For instance, the use of GC coupled with vacuum ultraviolet spectroscopy (VUV) in addition to mass spectrometry (MS) offers orthogonal selectivity for isomeric NPS. uantwerpen.be This approach is crucial for distinguishing between closely related isomers, such as this compound and its positional isomers (e.g., 2-fluoroephedrine and 4-fluoroephedrine), which may have different biological activities. researchgate.net
Miniaturization: Miniaturization is a significant trend in analytical chemistry, offering benefits such as reduced sample and reagent consumption, faster analysis times, and higher separation efficiency. researchgate.net Techniques that are being increasingly applied to the analysis of illicit drugs and NPS include:
Capillary Electrophoresis (CE): CE and its variations, like micellar electrokinetic chromatography, are powerful for separating chiral compounds, which is important for ephedrine (B3423809) analogs. researchgate.net
Nano-Liquid Chromatography (nano-LC): This technique has been successfully miniaturized for forensic drug analysis. researchgate.net
Microextraction Techniques: Methods like disposable pipette extraction (DPX), microextraction by packed sorbent (MEPS), and solid-phase microextraction (SPME) are promising for handling small sample volumes, such as those from biological fluids. capes.gov.brnih.govnih.gov These techniques are particularly useful for preparing samples for analysis by GC-MS or LC-MS. nih.gov
The development of such methods will be critical for both forensic applications and for detailed pharmacokinetic and pharmacodynamic studies in a research context.
Integration of Advanced Computational Methodologies with Experimental Research
Computational modeling provides a powerful, in silico framework to predict the properties and biological interactions of molecules like this compound, complementing experimental data.
Predicting Spectroscopic and Metabolic Properties: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed for fluorinated cathinone (B1664624) derivatives to aid in their structural identification. mdpi.comresearchgate.net Studies have analyzed the performance of various density functionals and Hartree-Fock methods to find the optimal level of theory for modeling ¹H, ¹³C, and ¹⁹F chemical shifts. mdpi.comdntb.gov.ua Furthermore, computational models like SMARTCyp can predict the metabolism of drugs by cytochrome P450 enzymes, which is crucial for understanding the pharmacokinetics of new compounds. europa.eu
Molecular Docking and QSAR: Molecular docking simulations can predict how this compound binds to target proteins, such as monoamine transporters. In silico studies on cathinone, a related compound, have been used to identify key amino acid residues and interaction types (e.g., π-π stacking) within the active sites of CYP enzymes. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of a series of related compounds with their biological activity, helping to predict the potency and effects of new analogs.
The integration of these computational approaches with experimental results will accelerate the characterization of this compound and guide the synthesis of new compounds with specific research properties.
Exploration of Biosynthetic Pathways (if applicable to natural production of related compounds)
While this compound is a synthetic compound, understanding the natural biosynthesis of its parent compound, ephedrine, can open avenues for biocatalysis and the creation of novel analogs. The biosynthesis of ephedrine in plants of the Ephedra genus is believed to start from L-phenylalanine. researchgate.net The pathway involves the formation of a C6-C1 unit, likely from benzoic acid or benzaldehyde (B42025), which then combines with a C2 unit derived from pyruvate (B1213749). researchgate.netresearchgate.net
Key enzymatic steps that are subjects of research include:
Carboligation: A ThDP-dependent enzyme, such as an acetohydroxyacid synthase (AHAS) or pyruvate decarboxylase (PDC), is proposed to catalyze the ligation of pyruvate with a benzoyl-derivative to form the phenylpropylamino skeleton. researchgate.net
Transamination and N-methylation: The final steps involve transamination and the N-methylation of norephedrine (B3415761) to form ephedrine. researchgate.net
Recent research has identified new enzymatic cascades for creating diverse Ephedra-type alkaloids. For example, a carboligase from Bacillus subtilis has been shown to be a robust catalyst for producing phenylacetylcarbinol (PAC) analogs, which can then be modified by imine reductases (IREDs) for reductive amination. nih.gov While natural enzymatic fluorination of such alkaloids is not known, the principles of synthetic biology could be applied to engineer biosynthetic pathways. By combining enzymes from different organisms or using directed evolution, it may be possible to create microbial systems for the production of fluorinated ephedrine analogs, providing a "green" alternative to chemical synthesis for research purposes. frontiersin.org
Interdisciplinary Research Integrating Chemical Biology with Systems Biology Approaches
To understand the full impact of this compound on a biological system, an integrated approach combining chemical biology and systems biology is necessary.
Chemical Biology provides tools and techniques to study molecules in complex biological systems. mdpi.com For this compound, this involves using the molecule itself as a probe to investigate its interactions with specific cellular targets, such as neurotransmitter transporters and receptors. nih.gov
Systems Biology aims to understand the larger network of interactions. This could involve using "omics" technologies (e.g., proteomics, metabolomics) to analyze the global changes in a cell or organism after exposure to this compound.
Design of Chemically Modified Probes for Deeper Mechanistic Neurobiological Investigations
The fluorine atom in this compound is not just a structural modification; it is a powerful tool for detection and imaging that can be leveraged in neurobiological research.
¹⁹F NMR/MRI Probes: Fluorine-19 (¹⁹F) has a 100% natural abundance, a high gyromagnetic ratio, and no endogenous background signal in biological tissues, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). mdpi.comresearchgate.net ¹⁹F NMR is a highly specific tool for identifying and quantifying fluorinated NPS in various samples. researchgate.netresearchgate.netnih.gov
By using this compound as a ¹⁹F NMR probe, researchers can potentially:
Monitor Drug Levels: Track the concentration and location of the drug in the brain in real-time without the need for radioactive labels. icm.edu.pl
Study Metabolism: The chemical shift of the fluorine atom is sensitive to its environment, allowing for the detection of metabolites as the parent compound is broken down. icm.edu.pl
Investigate Target Engagement: Changes in the ¹⁹F NMR signal upon binding to a protein could provide insights into drug-target interactions in situ. researchgate.net
Fluorescent Probes: While the fluorine atom itself is not fluorescent, the this compound scaffold could be chemically modified to create fluorescent probes. This typically involves attaching a fluorophore to the molecule. acs.org Such probes would be invaluable for high-resolution imaging in neurobiological research, for instance, using fluorescence microscopy to visualize the distribution of the drug in brain tissue sections and its co-localization with specific neuronal markers or receptors. nih.gov The development of such probes would greatly benefit the study of neurological function and the processes affected by psychoactive substances. nih.gov
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for optimizing the synthesis of 3-Fluoroephedrine?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via HPLC or GC-MS. Comparative analysis of fluorination agents (e.g., Selectfluor vs. DAST) should include kinetic studies and side-product profiling using -NMR. Experimental protocols must detail stoichiometric ratios, purification methods (e.g., recrystallization vs. column chromatography), and spectroscopic validation (IR, /-NMR) to ensure reproducibility .
Q. How can researchers validate the stereochemical purity of this compound enantiomers?
- Methodological Answer : Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, should be paired with polarimetry and X-ray crystallography to confirm absolute configuration. For quantitative analysis, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by -NMR can resolve enantiomeric excess (ee). Cross-validation with computational methods (e.g., DFT-based optical rotation calculations) enhances reliability .
Q. What in vitro assays are appropriate for assessing this compound’s adrenergic receptor activity?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., -epinephrine) on transfected HEK293 cells expressing α- or β-adrenergic receptors provide dose-response curves (IC). Functional activity (agonist/antagonist) should be confirmed via cAMP accumulation assays. Ensure negative controls (e.g., receptor knockout cells) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .
Advanced Research Questions
Q. How can conflicting reports on this compound’s metabolic stability be resolved?
- Methodological Answer : Discrepancies may arise from interspecies differences in cytochrome P450 isoforms or incubation conditions (e.g., microsomal vs. hepatocyte models). Replicate studies using standardized protocols (e.g., CL calculations) with human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can isolate metabolic pathways. Cross-referencing with in silico tools (e.g., SwissADME) helps identify structural liabilities .
Q. What computational strategies improve predictions of this compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer : Combine molecular dynamics (MD) simulations of lipid bilayer interactions with QSAR models trained on fluorinated analogs. Validate predictions using in situ perfusion assays in rodents or PAMPA-BBB models. Parameterize force fields to account for fluorine’s electronegativity and steric effects on passive diffusion .
Q. How do researchers address discrepancies in enantiomer-specific pharmacological outcomes for this compound?
- Methodological Answer : Conduct parallel dose-response studies on isolated enantiomers using enantioselective synthesis or chiral resolution. Compare pharmacokinetic profiles (AUC, C) and receptor binding kinetics (k/k) via surface plasmon resonance (SPR). Meta-analysis of existing literature should distinguish assay artifacts (e.g., racemization during testing) from genuine stereochemical effects .
Data Contradiction Analysis Framework
Guidance for Literature-Based Research
- Synthesis Optimization : Prioritize patents and peer-reviewed journals with detailed experimental sections (e.g., Journal of Organic Chemistry) .
- Data Interpretation : Use citation tracking (Web of Science) to map conflicting results to methodological variables .
- Ethical Reporting : Disclose null results and failed replications to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
